

A Technical Guide to Fmoc-L- β -methylisoleucine

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Compound of Interest

Compound Name: *Fmoc-L- β -methylisoleucine*

Cat. No.: *B2677654*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L- β -methylisoleucine, a crucial amino acid derivative for peptide synthesis and drug development. It covers its chemical properties, applications, and a detailed protocol for its use in solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-L- β -methylisoleucine is a synthetic amino acid derivative that plays a significant role in the field of peptide chemistry.^[1] The attachment of a fluorenylmethoxycarbonyl (Fmoc) protecting group to the L- β -methylisoleucine core makes it an essential building block for the synthesis of complex peptides and peptidomimetics.^{[1][2]} Its unique stereochemistry and the properties conferred by the β -methyl group can enhance the conformational stability and biological activity of the resulting peptides. This makes it a valuable tool for researchers in biochemistry, medicinal chemistry, and pharmaceutical development.^[1]

Chemical and Physical Properties

The key chemical and physical properties of Fmoc-L- β -methylisoleucine are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	1227750-73-3	[1] [3] [4] [5]
Molecular Formula	C22H25NO4	[1] [4] [6]
Molecular Weight	367.44 g/mol	[1] [4]
Appearance	White to off-white powder	[1] [5]
Purity	≥ 99% (HPLC)	[1]
Optical Rotation	[a]D20 = -19 ± 2° (c=1 in DMF)	[1]
Storage Conditions	0 - 8 °C	[1]
MDL Number	MFCD18782848	[1]
PubChem ID	126673652	[1]

Key Applications

Fmoc-L-β-methylisoleucine is primarily utilized in research and development settings, with key applications in:

- Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the creation of intricate peptide structures with high purity.[\[1\]](#)[\[2\]](#) The Fmoc protecting group is stable under various conditions but can be selectively removed to allow for the stepwise addition of amino acids to a growing peptide chain.[\[7\]](#)[\[8\]](#)
- Drug Development: The unique structural features of this derivative are valuable in the pharmaceutical industry for designing and synthesizing novel therapeutic peptides.[\[1\]](#)[\[2\]](#) These peptides may offer innovative treatments for a range of diseases.[\[2\]](#)
- Bioconjugation: This compound is used in bioconjugation techniques to link peptides to other molecules, which can improve the efficacy of drug delivery systems and enhance targeting in therapeutic applications like cancer therapy.[\[2\]](#)
- Protein Engineering: Researchers use Fmoc-L-β-methylisoleucine to modify proteins to investigate their functions, helping to uncover new biological pathways and mechanisms.[\[2\]](#)

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of Fmoc-L- β -methylisoleucine in Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-L- β -methylisoleucine
- Solid support resin (e.g., Wang resin, Rink amide resin)
- Fmoc-protected amino acids
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers)

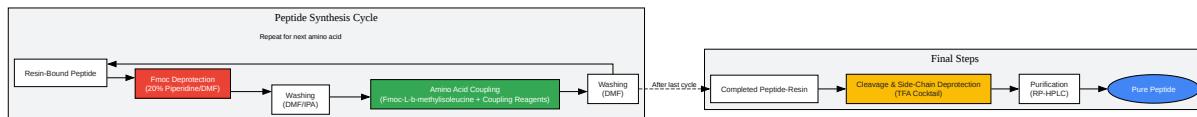
Methodology:

- Resin Swelling: Swell the solid support resin in DMF for 30-60 minutes.
- First Amino Acid Coupling: If starting a new peptide chain, couple the first Fmoc-protected amino acid to the resin.
- Fmoc Deprotection:
 - Wash the resin with DMF.
 - Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes to remove the Fmoc group.^[9]

- Repeat the deprotection step.
- Wash the resin thoroughly with DMF and IPA to remove residual piperidine.[9]
- Amino Acid Coupling:
 - Activate the carboxyl group of Fmoc-L-β-methylisoleucine (or the next Fmoc-amino acid in the sequence) using a coupling reagent and a base in DMF.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Allow the coupling reaction to proceed for 1-2 hours.
 - Monitor the completion of the coupling reaction (e.g., using a ninhydrin test).
- Washing: Wash the resin with DMF to remove excess reagents.
- Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.[7]
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 3.
- Cleavage and Deprotection of Side Chains:
 - Wash the final peptide-resin with DCM and dry it.
 - Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove any side-chain protecting groups.
- Peptide Precipitation and Purification:
 - Precipitate the cleaved peptide in cold diethyl ether.
 - Centrifuge to collect the peptide pellet.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

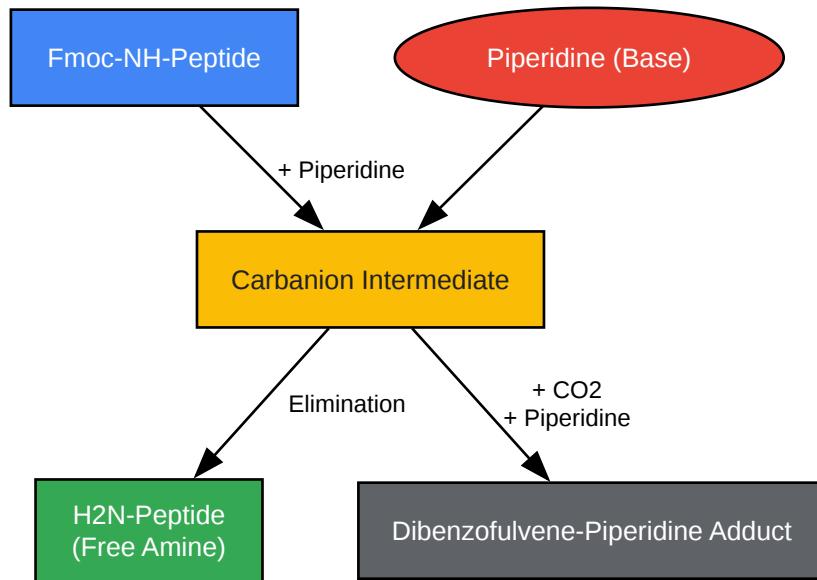
Visualized Workflow

The following diagrams illustrate the key processes in which Fmoc-L-β-methylisoleucine is utilized.



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Caption: A workflow diagram of the solid-phase peptide synthesis (SPPS) cycle using Fmoc-protected amino acids.



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Caption: The chemical mechanism of Fmoc group removal by piperidine during peptide synthesis.

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